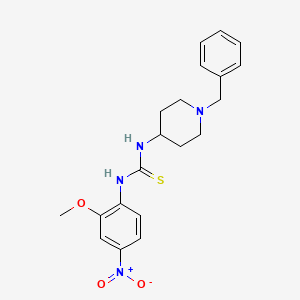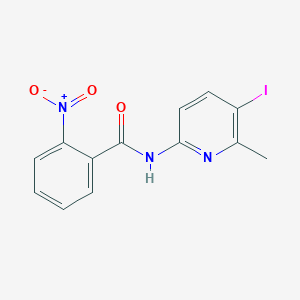
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide (Bis(2-CE-1-PMS)) is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Bis(2-CE-1-PMS) is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in DNA synthesis and repair. Bis(2-CE-1-PMS) has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
Bis(2-CE-1-PMS) has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Bis(2-CE-1-PMS) has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the activity of enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-CE-1-PMS) has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It has been found to have significant antitumor, antiviral, and antibacterial activities, making it a useful tool for studying these diseases. However, Bis(2-CE-1-PMS) also has some limitations. It is a toxic compound that can cause harm to living organisms, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Bis(2-CE-1-PMS). One direction is to further investigate its mechanism of action, as this will provide insight into its potential use in cancer therapy. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions, as this could have applications in environmental monitoring. Additionally, further research could be done to evaluate the safety and toxicity of Bis(2-CE-1-PMS) and to develop safer derivatives of the compound.
Conclusion
In conclusion, Bis(2-CE-1-PMS) is a sulfonamide derivative that has been extensively used in scientific research due to its unique properties. It has been synthesized through various methods and has been found to have significant biochemical and physiological effects. Bis(2-CE-1-PMS) has been used as a tool for studying cancer, viruses, and bacteria, and has potential applications in environmental monitoring. Further research is needed to fully understand its mechanism of action and to develop safer derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Bis(2-CE-1-PMS) has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for various chemical reactions. Bis(2-CE-1-PMS) has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of various cancer cells.
Eigenschaften
IUPAC Name |
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-8-4-10-16(11-5-9-15)19(17,18)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSNHWANRIQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4129047.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)

![N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4129106.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)
![1-[benzyl(methyl)amino]-3-(4-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4129116.png)
![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4129127.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B4129136.png)